molecular formula C12H8BrN B1507882 2-(6-Bromonaphthalen-2-yl)acetonitrile CAS No. 305798-03-2

2-(6-Bromonaphthalen-2-yl)acetonitrile

Cat. No.: B1507882
CAS No.: 305798-03-2
M. Wt: 246.1 g/mol
InChI Key: NZBZZSVXIBHSKR-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography reveals that 2-(6-bromonaphthalen-2-yl)acetonitrile crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.555 Å, b = 7.727 Å, c = 16.643 Å, and β = 98.95°. The naphthalene core adopts a planar geometry, while the acetonitrile substituent at position 2 forms a torsion angle of −5.9° with the aromatic system, introducing slight non-planarity. The bromine atom at position 6 resides in the plane of the naphthalene ring, minimizing steric hindrance.

Key intermolecular interactions include π-π stacking between adjacent naphthalene rings (centroid-centroid distance: 3.65 Å) and weak C–H···N hydrogen bonds involving the nitrile group. These interactions stabilize the crystal lattice, contributing to the compound’s melting point of 152–153°C.

Table 1: Crystallographic parameters of this compound

Parameter Value
Space group P2₁/c
a (Å) 7.555 ± 0.006
b (Å) 7.727 ± 0.003
c (Å) 16.643 ± 0.002
β (°) 98.95 ± 0.02
Volume (ų) 959.7 ± 0.6
Z 4

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H and ¹³C NMR spectra provide detailed insights into the electronic environment of the compound. In CDCl₃, the nitrile-bearing methylene group (CH₂CN) resonates as a singlet at δ 3.62 ppm in ¹H NMR due to equivalence of the two protons. The aromatic protons exhibit characteristic splitting patterns:

  • H-1 (δ 7.85 ppm, singlet)
  • H-3 (δ 7.61 ppm, doublet, J = 9.3 Hz)
  • H-4 (δ 7.54 ppm, doublet, J = 8.8 Hz).

¹³C NMR identifies the nitrile carbon at δ 117.2 ppm, while the brominated carbon (C-6) appears downfield at δ 131.4 ppm due to the electron-withdrawing effect of bromine.

Table 2: Key NMR assignments

Position ¹H δ (ppm) Multiplicity ¹³C δ (ppm)
CH₂CN 3.62 Singlet 117.2
C-1 - - 134.8
C-6 - - 131.4

Infrared (IR) and Raman Spectroscopic Features

IR spectroscopy confirms the presence of the nitrile group via a strong absorption band at 2254 cm⁻¹ (C≡N stretch). Additional peaks include:

  • Aromatic C–H stretches: 3050–3100 cm⁻¹
  • C–Br stretch: 560 cm⁻¹.

Raman spectroscopy highlights the naphthalene ring vibrations, with intense bands at 1590 cm⁻¹ (C=C stretching) and 1375 cm⁻¹ (C–H in-plane bending). The bromine substitution at position 6 induces a redshift in the C–Br stretching frequency compared to non-brominated analogs.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 245.9786 ([M]⁺), consistent with the exact mass of C₁₂H₈⁷⁹BrN (246.97859 Da). Major fragmentation pathways include:

  • Loss of Br- (79.9 Da), yielding a fragment at m/z 166.1
  • Cleavage of the C–CN bond, producing ions at m/z 117.1 (C₈H₅Br⁺) and m/z 128.9 (C₃H₄N⁺).

Comparative Analysis with Isomeric Forms (4-Bromo Substitution)

The 4-bromo isomer (2-(4-bromonaphthalen-2-yl)acetonitrile) exhibits distinct structural and spectroscopic differences:

Crystallography : The 4-bromo derivative crystallizes in space group P2₁/c with a larger unit cell volume (987.2 ų vs. 959.7 ų) due to altered packing from bromine positioning. The nitrile group forms a 23.1° angle with the naphthalene plane, increasing steric strain.

NMR : The 4-bromo isomer’s aromatic protons deshield further (H-1: δ 7.92 ppm), reflecting stronger electron withdrawal by bromine at position 4.

IR : The C≡N stretch shifts to 2248 cm⁻¹, indicating subtle electronic differences between isomers.

Reactivity : Suzuki coupling reactions proceed faster with the 6-bromo isomer due to better accessibility of the bromine atom for palladium catalysis.

Table 3: Isomeric comparison

Property 6-Bromo Isomer 4-Bromo Isomer
C≡N IR stretch (cm⁻¹) 2254 2248
C–Br bond length (Å) 1.901 1.893
Melting point (°C) 152–153 139–140

Properties

IUPAC Name

2-(6-bromonaphthalen-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN/c13-12-4-3-10-7-9(5-6-14)1-2-11(10)8-12/h1-4,7-8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBZZSVXIBHSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80720754
Record name (6-Bromonaphthalen-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305798-03-2
Record name 6-Bromo-2-naphthaleneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305798-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Bromonaphthalen-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry

In chemical research, 2-(6-Bromonaphthalen-2-yl)acetonitrile serves as a precursor for synthesizing more complex organic compounds. Its ability to undergo various reactions, such as oxidation and substitution, enables the production of derivatives useful in different chemical contexts. For example:

  • Oxidation Products : Naphthalene-2-carboxylic acid and naphthalene-2,6-dicarboxylic acid.
  • Reduction Products : Dihydronaphthalene derivatives.

Biology

In biological studies, this compound has been investigated for its interactions within biological systems. It acts as a ligand that can bind to specific receptors or enzymes, influencing various biological processes. Notably:

  • Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes linked to tumor growth, indicating its possible use in cancer treatment.
  • Biological Pathways : It has been utilized to study pathways involving naphthalene derivatives, contributing to the understanding of their biological roles.

Industry

In industrial applications, this compound is used in the production of dyes and pigments due to its unique structural properties. Its reactivity allows it to be employed in creating specialty chemicals that meet specific industrial needs.

Case Studies

Several studies have highlighted the applications of this compound:

  • Synthesis of Heterosteroidal Compounds : A study developed a four-step synthetic pathway utilizing this compound as a key intermediate for synthesizing tetracyclic heterosteroidal compounds, demonstrating its utility in complex organic synthesis .
  • GPR55 Agonists : Research into GPR55 agonists has shown that compounds derived from this compound exhibit potential therapeutic effects for inflammatory conditions and cancer .
  • Fluorescent Probes : The compound has been explored as part of fluorescent probes used in biomolecular studies due to its optimal photophysical properties .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. The bromine atom and the naphthalene ring system can interact with various enzymes and receptors, influencing biological processes. The exact mechanism may vary depending on the specific application and the molecular environment.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic System Substituent Position Key Applications/Properties
This compound C₁₂H₈BrN 246.1 Naphthalene 6-Br, 2-CN Organic synthesis, crystallography
2-(4-Bromonaphthalen-2-yl)acetonitrile C₁₂H₈BrN 246.1 Naphthalene 4-Br, 2-CN Research chemical (structural isomer)
2-(6-Bromopyridin-2-yl)acetonitrile C₇H₅BrN₂ 197.03 Pyridine 6-Br, 2-CN Pharmaceutical intermediates
2-(5-Bromothiophen-2-yl)acetonitrile C₆H₄BrNS 201.97 Thiophene 5-Br, 2-CN Organic electronics (inferred)
2-(4-Bromo-3-methylphenyl)acetonitrile C₉H₈BrN 210.07 Benzene 4-Br, 3-CH₃, 2-CN Agrochemical research

Structural and Electronic Differences

Aromatic Core :

  • The naphthalene derivatives (e.g., this compound) exhibit extended π-conjugation compared to pyridine or thiophene analogs, leading to distinct electronic properties. For instance, naphthalene-based compounds often display lower HOMO-LUMO gaps due to delocalized electron density across the fused rings .
  • Pyridine derivatives (e.g., 2-(6-Bromopyridin-2-yl)acetonitrile) introduce nitrogen into the aromatic system, enhancing polarity and hydrogen-bonding capabilities, which are critical in coordination chemistry .

Substituent Effects: The 6-bromo substituent in the naphthalene derivative induces steric hindrance and electronic withdrawal, directing reactivity toward electrophilic substitution at the 1- and 3-positions of the naphthalene ring .

Crystallographic Properties: this compound crystallizes in a monoclinic system with Z = 4 and a density of 1.712 g/cm³ . No crystallographic data are available for the pyridine or thiophene analogs in the provided evidence, highlighting a gap in comparative studies.

Biological Activity

2-(6-Bromonaphthalen-2-yl)acetonitrile, a compound with the molecular formula C12H8BrN, has garnered interest in various fields of biological research due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Weight : 232.1 g/mol
  • Density : 1.5 g/cm³
  • Boiling Point : 357 °C
  • Melting Point : 123-126 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Studies have shown that compounds with similar structures can act as agonists or antagonists to G protein-coupled receptors (GPCRs), which are crucial in numerous signaling pathways.

Interaction with GPR55

Research indicates that derivatives of naphthalene compounds, such as this compound, may serve as GPR55 agonists. GPR55 is implicated in the modulation of pain and inflammation, making it a target for therapeutic interventions in conditions like neuropathic pain and cancer .

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic substitution reactions involving brominated naphthalene derivatives.
  • Suzuki cross-coupling reactions , which utilize boronic acids to form carbon-carbon bonds.

Case Studies and Research Findings

  • GPR55 Agonist Activity : In a study evaluating various naphthalene derivatives for their GPR55 activity, certain modifications to the naphthalene structure enhanced binding affinity and potency. The presence of a bromine atom at the 6-position was found to be beneficial for receptor interactions .
  • Fluorescent Probes : Compounds based on naphthalene structures have been utilized as fluorescent probes in biomolecular studies. For instance, PRODAN derivatives demonstrate significant interactions with proteins like bovine serum albumin (BSA), indicating potential applications in studying protein dynamics and interactions .
  • Inhibitory Studies : Research on related compounds has shown that certain naphthalene derivatives can inhibit various enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar inhibitory effects .

Data Table: Biological Activity Overview

Activity TypeCompoundIC50 Value (µM)Reference
GPR55 AgonismThis compoundTBD
Protein InteractionPRODAN DerivativeHigh Affinity
Enzyme InhibitionRelated Naphthalene DerivativeVaries

Preparation Methods

Halogenation and Subsequent Functionalization

  • Starting Material: 6-bromonaphthalen-2-ol is often used as a precursor. It can be synthesized or obtained commercially.
  • Amination via Bucherer Reaction: The 6-bromonaphthalen-2-ol undergoes Bucherer-type reactions with secondary amines, converting the hydroxyl group into an amino functionality at the 2-position, which can be further transformed into nitrile derivatives.

    • Conditions: Sodium metabisulfite and secondary amine in aqueous medium, heated to 150 °C for 24 hours.
    • Outcome: Formation of 6-bromo-N,N-dimethylnaphthalen-2-amine intermediates with good yields (~87%).

Introduction of the Acetonitrile Group

  • Nucleophilic Substitution: The acetonitrile group can be introduced by nucleophilic substitution on a suitable halogenated intermediate (e.g., 2-bromomethyl-6-bromonaphthalene), where cyanide ion acts as the nucleophile.
  • Alternative Route via Aldehyde or Ketone Intermediate: The 2-position can be functionalized into an aldehyde or ketone, which then undergoes cyanide addition or condensation to form the acetonitrile moiety.

Cross-Coupling Reactions

  • Suzuki Coupling: Palladium-catalyzed Suzuki cross-coupling is employed to install aryl or heteroaryl substituents on the bromonaphthalene scaffold, which can be adapted for further functionalization towards acetonitrile derivatives.

    • Typical conditions: Pd catalyst (e.g., Pd2(dba)3), SPhos ligand, base (Na2CO3), solvents such as DMF-EtOH mixture, temperature around 85-90 °C.
    • This step is crucial for diversifying the substitution pattern but may be less directly involved in acetonitrile introduction.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bucherer Reaction 6-bromonaphthalen-2-ol, secondary amine, Na2S2O5 150 °C (oil bath) 24 h ~87 Formation of 6-bromo-N,N-dimethylnaphthalen-2-amine intermediates
Suzuki Coupling Pd2(dba)3, SPhos, Na2CO3, DMF-EtOH (4:1) 85-90 °C 4 h Variable Cross-coupling for aryl substitution, Pd black formation observed at reaction end
Nucleophilic Cyanide Substitution Cyanide source (e.g., NaCN), halogenated intermediate Ambient to reflux Hours to overnight Moderate to high Careful control needed due to cyanide toxicity and side reactions
Condensation with Aldehyde/Ketone Aldehyde/ketone intermediate, cyanide source Mild heating Several hours Moderate Formation of acetonitrile via cyanohydrin intermediate or direct condensation

Research Findings and Optimization Notes

  • Base-Promoted Alkylation: Alkylation of 6-bromonaphthalene derivatives under base-promoted conditions (e.g., using tetrabutylammonium iodide in DMSO at 95 °C) facilitates the formation of key intermediates for subsequent cyanide introduction.
  • Solvent Effects: The use of mixed solvents such as DMF and ethanol improves solubility and reaction homogeneity during cross-coupling and amination steps.
  • Catalyst Loading: Low palladium catalyst loadings (1-1.5 mol%) with appropriate ligands (SPhos) provide efficient coupling with minimal side products.
  • Purification: Post-reaction purification typically involves extraction with ethyl acetate, washing with sodium bicarbonate and brine, drying over MgSO4, and column chromatography or recrystallization to isolate pure products.

Summary Table of Key Synthetic Routes

Route Starting Material Key Reactions Advantages Limitations
Bucherer Reaction + Amination 6-bromonaphthalen-2-ol Bucherer amination, cyanide substitution High regioselectivity, good yields High temperature, long reaction time
Cross-Coupling + Functionalization 6-bromo derivatives Suzuki coupling, nucleophilic substitution Versatile for functional group introduction Requires Pd catalyst, sensitive to conditions
Aldehyde/Ketone Intermediate Route 6-bromonaphthalen-2-carbaldehyde or ketone Condensation with cyanide Direct acetonitrile formation Intermediate preparation required

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-(6-Bromonaphthalen-2-yl)acetonitrile, and what analytical techniques validate its purity?

  • Synthesis : A common approach involves Suzuki-Miyaura coupling between 6-bromonaphthalen-2-yl trifluoromethanesulfonate and cyanophenylboronic acid derivatives. Post-synthetic modifications may include bromination or nitrile group introduction .
  • Validation : High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) (¹H/¹³C) are critical for confirming molecular structure. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>97%) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Data Collection : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Key parameters: monoclinic space group P2₁/n, unit cell dimensions (e.g., a = 11.36 Å, b = 7.24 Å, c = 11.89 Å, β = 102.5°) .
  • Refinement : SHELXL (v.2018/3) for least-squares refinement. Data quality metrics: R₁ = 0.025, wR₂ = 0.063, goodness-of-fit (S) = 1.01. Thermal displacement parameters (ADPs) modeled anisotropically .

Q. What structural features influence the reactivity of the nitrile group in this compound?

  • The electron-withdrawing bromine at the naphthalene 6-position polarizes the nitrile group, enhancing its susceptibility to nucleophilic attack (e.g., in hydrolysis to carboxylic acids or coupling reactions). Steric hindrance from the naphthalene ring limits accessibility, requiring optimized reaction conditions .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., anomalous thermal parameters) be resolved during refinement?

  • Issue : High ADPs for bromine atoms due to absorption effects or disorder.
  • Resolution : Apply multi-scan absorption corrections (e.g., SADABS) and refine using TwinRotMat for twinned crystals. Verify with Hirshfeld surface analysis to detect weak interactions (e.g., C–H···Br) that may stabilize the lattice .

Q. What computational methods predict the electronic properties of this compound in catalytic frameworks?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) at the B3LYP/6-311G(d,p) level. The bromine atom lowers LUMO energy (-1.8 eV), facilitating charge transfer in covalent triazine frameworks (CTFs) for photocatalysis .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile/water mixtures) to optimize solubility for heterogeneous catalysis .

Q. How do steric and electronic effects impact regioselectivity in cross-coupling reactions involving this compound?

  • Steric Effects : The naphthalene backbone directs coupling to the less hindered 2-position.
  • Electronic Effects : Bromine’s inductive effect activates the nitrile for Pd-catalyzed cyanation. Example: Reaction with aryl iodides yields biaryl nitriles with >90% selectivity under mild conditions (Pd(OAc)₂, XPhos, K₂CO₃, 80°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(6-Bromonaphthalen-2-yl)acetonitrile
Reactant of Route 2
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2-(6-Bromonaphthalen-2-yl)acetonitrile

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